molecular formula C13H22N4O3S B6958111 N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide

N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide

Cat. No.: B6958111
M. Wt: 314.41 g/mol
InChI Key: YXHMJTZXRHSZFW-UHFFFAOYSA-N
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Description

N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-21(19,20)15-10-12-4-2-3-7-17(12)13(18)5-8-16-9-6-14-11-16/h6,9,11-12,15H,2-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHMJTZXRHSZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCCCN1C(=O)CCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using strong oxidizing agents.

    Reduction: The piperidine ring can be reduced under hydrogenation conditions.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the piperidine ring may yield piperidine derivatives.

Scientific Research Applications

N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The piperidine ring may interact with receptors or ion channels, influencing cellular signaling pathways. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds with similar imidazole rings, such as histamine or metronidazole.

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine or risperidone.

    Methanesulfonamide Derivatives: Compounds with similar methanesulfonamide groups, such as sulfonamide antibiotics.

Uniqueness

N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other compounds with only one or two of these functional groups.

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